Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound with the molecular formula C29H28N4OS2. This compound features a phenol group, two thiazole rings, and ethylphenyl substituents, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions to form the desired product . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole rings can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Another phenol derivative with different substituents.
Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: A similar compound with methyl and phenylethyl groups.
Uniqueness
Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- is unique due to its specific combination of phenol, thiazole, and ethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62684-51-9 |
---|---|
Molecular Formula |
C29H28N4OS2 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[bis[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C29H28N4OS2/c1-3-19-9-13-21(14-10-19)24-17-35-28(30-24)32-27(23-7-5-6-8-26(23)34)33-29-31-25(18-36-29)22-15-11-20(4-2)12-16-22/h5-18,27,34H,3-4H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
LRBHEMHVPQWQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=CC=CC=C3O)NC4=NC(=CS4)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.